molecular formula C6H14ClNO2 B7961000 Norleucine hydrochloride

Norleucine hydrochloride

Cat. No. B7961000
M. Wt: 167.63 g/mol
InChI Key: GJVQLAKDPRPPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04234744

Procedure details

4.07 grams of 2-methoxycarbonylaminohexanoic acid methyl ester were heated in 15 ml of a mixture consisting of equal parts of concentrated hydrochloric acid, 100 weight percent formic acid and water for 24 hours under reflux. The acid mixture was removed in a vacuum, the oily residue treated twice with 20 ml of acetone and freed from acetone again in a vacuum. The now crystalline residue was intensively stirred with 10 ml of acetone, filtered with suction and dried over diphosphorus pentoxide. There were obtained 3.26 grams (97.3%) of D,L-norleucine hydrochloride pure by thin layer chromatography.
Name
2-methoxycarbonylaminohexanoic acid methyl ester
Quantity
4.07 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH:4]([NH:9]C(OC)=O)[CH2:5][CH2:6][CH2:7][CH3:8].[ClH:15].C(O)=O>O>[ClH:15].[NH2:9][CH:4]([C:3]([OH:14])=[O:2])[CH2:5][CH2:6][CH2:7][CH3:8] |f:4.5|

Inputs

Step One
Name
2-methoxycarbonylaminohexanoic acid methyl ester
Quantity
4.07 g
Type
reactant
Smiles
COC(C(CCCC)NC(=O)OC)=O
Name
mixture
Quantity
15 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The now crystalline residue was intensively stirred with 10 ml of acetone
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The acid mixture was removed in a vacuum
ADDITION
Type
ADDITION
Details
the oily residue treated twice with 20 ml of acetone
FILTRATION
Type
FILTRATION
Details
filtered with suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over diphosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(CCCC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.26 g
YIELD: PERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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